Pevonedistat (MLN-4924) Pevonedistat (MLN-4924) Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.
Pevonedistat is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine which is substituted by a (1S)-2,3-dihydro-1H-inden-1-ylnitrilo group at position 4 and by a (1S,3S,4S)-3-hydroxy-4-[(sulfamoyloxy)methyl]cyclopentyl group at position 7. It is a potent and selective NEDD8-activating enzyme inhibitor with an IC50 of 4.7 nM, and currently under clinical investigation for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes. It has a role as an apoptosis inducer and an antineoplastic agent. It is a pyrrolopyrimidine, a secondary amino compound, a member of cyclopentanols, a sulfamidate and a member of indanes.
Pevonedistat has been used in trials studying the treatment of Lymphoma, Solid Tumors, Multiple Myeloma, Hodgkin Lymphoma, and Metastatic Melanoma, among others.
Brand Name: Vulcanchem
CAS No.: 905579-51-3
VCID: VC0549055
InChI: InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
SMILES: C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.5 g/mol

Pevonedistat (MLN-4924)

CAS No.: 905579-51-3

Inhibitors

VCID: VC0549055

Molecular Formula: C21H25N5O4S

Molecular Weight: 443.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pevonedistat (MLN-4924) - 905579-51-3

CAS No. 905579-51-3
Product Name Pevonedistat (MLN-4924)
Molecular Formula C21H25N5O4S
Molecular Weight 443.5 g/mol
IUPAC Name [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate
Standard InChI InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1
Standard InChIKey MPUQHZXIXSTTDU-QXGSTGNESA-N
Isomeric SMILES C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N
SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Canonical SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N
Appearance white solid powder
Description Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.
Pevonedistat is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine which is substituted by a (1S)-2,3-dihydro-1H-inden-1-ylnitrilo group at position 4 and by a (1S,3S,4S)-3-hydroxy-4-[(sulfamoyloxy)methyl]cyclopentyl group at position 7. It is a potent and selective NEDD8-activating enzyme inhibitor with an IC50 of 4.7 nM, and currently under clinical investigation for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes. It has a role as an apoptosis inducer and an antineoplastic agent. It is a pyrrolopyrimidine, a secondary amino compound, a member of cyclopentanols, a sulfamidate and a member of indanes.
Pevonedistat has been used in trials studying the treatment of Lymphoma, Solid Tumors, Multiple Myeloma, Hodgkin Lymphoma, and Metastatic Melanoma, among others.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not soluble in water.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate
((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate
4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate
MLN-4924
MLN4924
pevonedistat
Reference 1. Brownell, James E.; Sintchak, Michael D.; Gavin, James M.; Liao, Hua; Bruzzese, Frank J.; Bump, Nancy J.; Soucy, Teresa A.; Milhollen, Michael A.; Yang, Xiaofeng; Burkhardt, Anne L.; Ma, Jingya; Loke, Huay-Keng; Lingaraj, Trupti; Wu, Dongyun; Hamman, Kristin B.; Spelman, James J.; Cullis, Courtney A.; Langston, Steven P.; Vyskocil, Stepan; Sells, Todd B.; Mallender, William D.; Visiers, Irache; Li, Ping; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Dick, Lawrence R. Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the NEDD8 E1 inhibitor MLN4924 forms a NEDD8-AMP mimetic in situ. Molecular Cell (2010), 37(1), 102-111.
2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736.
3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213
4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .
PubChem Compound 16720766
Last Modified Nov 11 2021
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